REACTION_CXSMILES
|
[CH2:1]([NH2:4])[CH2:2][NH2:3].[Cl:5][C:6](=[CH2:9])[C:7]#[N:8]>O1CCCC1>[ClH:5].[ClH:5].[C:7]([CH:6]1[CH2:9][NH:4][CH2:1][CH2:2][NH:3]1)#[N:8] |f:3.4.5|
|
Name
|
|
Quantity
|
52.5 g
|
Type
|
reactant
|
Smiles
|
ClC(C#N)=C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
54.1 g
|
Type
|
reactant
|
Smiles
|
C(CN)N
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
30 °C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
further stirring
|
Type
|
STIRRING
|
Details
|
During stirring
|
Type
|
CUSTOM
|
Details
|
was kept at about 30° C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture formed
|
Type
|
TEMPERATURE
|
Details
|
was cooled to 20° C.
|
Type
|
CUSTOM
|
Details
|
precipitates
|
Type
|
CUSTOM
|
Details
|
formed
|
Type
|
CUSTOM
|
Details
|
were removed by filtration
|
Type
|
ADDITION
|
Details
|
After adding 35% hydrochloric acid to the filtrate
|
Type
|
CUSTOM
|
Details
|
formed
|
Type
|
CUSTOM
|
Details
|
precipitates
|
Type
|
CUSTOM
|
Details
|
formed
|
Type
|
FILTRATION
|
Details
|
were collected by filtration
|
Type
|
DISSOLUTION
|
Details
|
The precipitates were dissolved in 20% hydrochloric acid
|
Type
|
CUSTOM
|
Details
|
the solution thus formed
|
Type
|
CUSTOM
|
Details
|
Precipitates
|
Type
|
CUSTOM
|
Details
|
formed
|
Type
|
FILTRATION
|
Details
|
were collected by filtration
|
Type
|
CUSTOM
|
Details
|
was removed under reduced pressure
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
Cl.Cl.C(#N)C1NCCNC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 55.2 g | |
YIELD: PERCENTYIELD | 50% | |
YIELD: CALCULATEDPERCENTYIELD | 100% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |